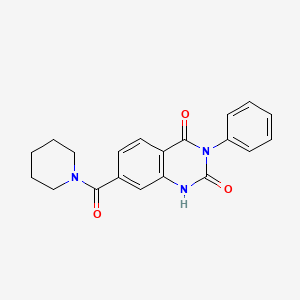
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione, also known as PPQ, is a synthetic compound that has been extensively studied for its potential use in various scientific fields. PPQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in research applications. In We will also discuss future directions for research on PPQ.
作用机制
The mechanism of action of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes and signaling pathways involved in cell growth and proliferation. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with a high degree of purity. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione in lab experiments. For example, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione. One area of research is in the development of new cancer treatments based on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione. Researchers are also exploring the potential use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione in the treatment of inflammatory diseases such as arthritis. Additionally, researchers are investigating the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione as a research tool to study various enzymes and signaling pathways involved in cell growth and proliferation.
In conclusion, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione is a synthetic compound with a wide range of potential applications in scientific research. Its mechanism of action and biochemical and physiological effects are well understood, making it a promising candidate for use in cancer treatment and the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione, including the development of new cancer treatments and the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione as a research tool.
合成方法
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with piperidine and phosgene, as well as the reaction of 2-amino-4-phenylquinazoline with piperidine and phosgene. The latter method has been found to be more efficient and yields a higher purity product. The synthesis of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione requires careful attention to detail and precise control of reaction conditions to ensure the desired product is obtained.
科学研究应用
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
3-phenyl-7-(piperidine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-11-5-2-6-12-22)14-9-10-16-17(13-14)21-20(26)23(19(16)25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBRQWODJQGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

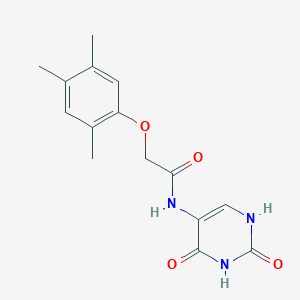
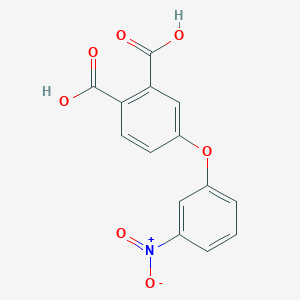
![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)

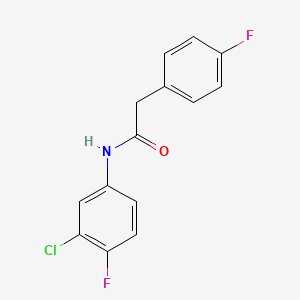

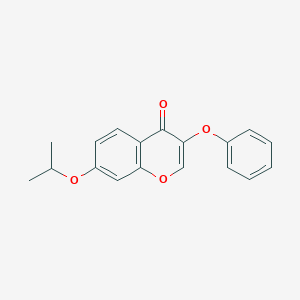
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)